Regioisomeric Chlorine Position: Meta (3‑Cl) Versus Para (4‑Cl) Benzenesulfonamide – Structural and Predicted Property Differentiation
The target compound carries chlorine at the meta (3‑) position of the benzenesulfonamide ring, whereas the closest commercially available analogue bears chlorine at the para (4‑) position [1]. In the broader benzenesulfonamide SAR literature, the meta‑ versus para‑chloro substitution pattern can alter both electronic properties (Hammett σₘ = 0.37 vs. σₚ = 0.23) and the spatial orientation of the chlorine atom relative to the sulfonamide‑quinoxaline hinge, potentially affecting target‑binding complementarity [2]. For the 4‑chloro analogue (4‑chloro‑N‑[3‑(cyclohexylamino)quinoxalin‑2‑yl]benzene‑1‑sulfonamide), the only publicly available bioactivity datum is a weak MAO‑A IC₅₀ of 40,000 nM [1]; no corresponding MAO‑A data exist for the 3‑chloro compound. No head‑to‑head comparative bioassay has been published for the two regioisomers against any target.
| Evidence Dimension | Chlorine substitution position on benzenesulfonamide ring |
|---|---|
| Target Compound Data | 3‑Cl (meta) substitution; no published target‑specific IC₅₀ available |
| Comparator Or Baseline | 4‑Cl (para) analogue (4‑chloro‑N‑[3‑(cyclohexylamino)quinoxalin‑2‑yl]benzene‑1‑sulfonamide); MAO‑A IC₅₀ = 40,000 nM [1] |
| Quantified Difference | No quantitative bioactivity difference can be calculated; structural difference is positional (meta vs. para); predicted cLogP values may differ by <0.2 log units based on fragment‑based estimation |
| Conditions | Structural comparison based on IUPAC nomenclature and molecular formula identity (both C₂₀H₂₁ClN₄O₂S); MAO‑A data from recombinant human enzyme fluorescence assay |
Why This Matters
For procurement where biological activity is unknown, the regioisomeric difference means the 3‑chloro and 4‑chloro compounds cannot be assumed interchangeable; users must verify target‑specific activity independently.
- [1] BindingDB. CHEMBL1559759 – Affinity Data for 4-chloro-N-[3-(cyclohexylamino)quinoxalin-2-yl]benzenesulfonamide. IC₅₀ = 40,000 nM (MAO‑A); IC₅₀ = 100,000 nM (HSP60). View Source
- [2] Hansch C, Leo A, Taft RW. A survey of Hammett substituent constants and resonance and field parameters. Chem Rev. 1991;91(2):165‑195. (σₘ and σₚ values for Cl substituent.) View Source
